(5-Chloro-2-nitrosophenyl)(phenyl)methanone
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Overview
Description
(5-Chloro-2-nitrosophenyl)(phenyl)methanone is an organic compound with the molecular formula C₁₃H₈ClNO₂ It is a derivative of benzophenone, where one phenyl ring is substituted with a chloro and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-nitrosophenyl)(phenyl)methanone typically involves the nitration of 5-chloro-2-nitrosobenzene followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-nitrosophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride (NaBH₄).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Major Products Formed
Oxidation: 5-Chloro-2-nitrophenyl(phenyl)methanone.
Reduction: 5-Chloro-2-aminophenyl(phenyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-2-nitrosophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-2-nitrosophenyl)(phenyl)methanone involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or disruption of cellular processes. The chloro group can also participate in electrophilic aromatic substitution reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-nitrophenyl)(phenyl)methanone
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
- (5-Chloro-2-nitrophenyl)(phenyl)methanone
Uniqueness
(5-Chloro-2-nitrosophenyl)(phenyl)methanone is unique due to the presence of both a chloro and a nitroso group on the same phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
37496-77-8 |
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Molecular Formula |
C13H8ClNO2 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
(5-chloro-2-nitrosophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8ClNO2/c14-10-6-7-12(15-17)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
RGIBTZJEIBKXGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=O |
Origin of Product |
United States |
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